1,4,7,10,13-Pentaazacyclohexadecane
Description
Structure
3D Structure
Properties
CAS No. |
29783-72-0 |
|---|---|
Molecular Formula |
C11H27N5 |
Molecular Weight |
229.37 g/mol |
IUPAC Name |
1,4,7,10,13-pentazacyclohexadecane |
InChI |
InChI=1S/C11H27N5/c1-2-12-4-6-14-8-10-16-11-9-15-7-5-13-3-1/h12-16H,1-11H2 |
InChI Key |
NAPSAMRUCLUKEP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCNCCNCCNCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 1,4,7,10,13 Pentaazacyclohexadecane and Its Derivatives
Historical and Classical Synthetic Approaches
The foundational methods for constructing polyazamacrocycles have paved the way for more refined contemporary techniques. Among these, the Richman-Atkins synthesis has been a cornerstone.
Richman-Atkins Type Syntheses for 1,4,7,10,13-Pentaazacyclohexadecane
The Richman-Atkins cyclization is a widely utilized method for preparing macrocyclic polyamines. nih.gov This approach generally involves the reaction of a tosylated amine with a tosylated alcohol under basic conditions. The tosyl groups serve a dual purpose: they protect the amine nitrogens and activate the hydroxyl groups for nucleophilic substitution.
Specifically, the synthesis involves the preparation of linear precursors containing multiple amine functionalities, which are protected as sulfonamides (typically tosylamides). The cyclization step is a reaction between a terminal sulfonamide anion and a terminal alkylating group (often a tosylate) of a long-chain precursor. The use of a strong base, such as sodium or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) facilitates the formation of the macrocycle. academie-sciences.frnih.gov While direct documentation for the synthesis of the parent this compound via this method is not extensively detailed in readily available literature, the synthesis of the closely related 1,4,7,10,13-pentaazacyclopentadecane (B1330191) has been described using a cyclizing condensation reaction between N,N',N'',N'''-tetra-p-toluenesulfonyltriethylenetetramine and N-bis(2-p-toluenesulfonyloxyethyl)-p-toluenesulfonylamine. google.com This highlights the general applicability of the Richman-Atkins strategy for this class of compounds. The final step in this synthetic sequence is the deprotection of the sulfonamide groups to yield the free polyamine.
Modern and Improved Cyclization Routes
Contemporary synthetic efforts have focused on improving the efficiency and yield of macrocyclization, primarily through the development of optimized procedures for key intermediates and the strategic use of protecting groups.
Optimized Procedures for this compound-14,16-dione
A critical improvement involves the reaction of a tris-Boc protected tetraethylenepentamine (B85490) with malonic acid, which results in a 44% yield for the macrocyclization step. uzh.ch In contrast, using the more reactive malonyl chloride for the cyclization with the same protected amine proved to be significantly less effective, yielding only 3.6% of the desired dione (B5365651) macrocycle. uzh.ch The final step involves the deprotection of the Boc groups to afford the target macrocycle. uzh.ch
| Reactants | Cyclization Yield | Overall Yield |
|---|---|---|
| Tris-Boc protected tetraethylenepentamine + Malonyl chloride | 3.6% | Improved to 33% from a previous 1% |
| Tris-Boc protected tetraethylenepentamine + Malonic acid | 44% |
Role of Protecting Group Strategies in Macrocyclization (e.g., COCF3, DDE, Boc)
The strategic use of protecting groups is crucial for the successful synthesis of complex molecules like pentaazamacrocycles. In the optimized synthesis of this compound-14,16-dione, a combination of different protecting groups was employed to achieve high selectivity and yield. uzh.ch
The procedure utilized trifluoroacetyl (COCF3) or 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (DDE) as highly selective protecting groups for the primary amines of tetraethylenepentamine. uzh.ch The secondary amine functions were subsequently protected with the tert-butyloxycarbonyl (Boc) group. uzh.ch This orthogonal protecting group strategy allows for the selective deprotection and modification of different amine sites as needed. The Boc groups, in particular, are instrumental in the improved cyclization reaction with malonic acid, leading to a significantly higher yield of the macrocyclic dione. uzh.ch The removal of the Boc groups is typically achieved under acidic conditions, followed by purification to obtain the final product. uzh.ch
Template Synthesis Strategies
Template synthesis offers an alternative and often efficient route to macrocyclic compounds by using a metal ion to pre-organize the linear precursors into a conformation that favors intramolecular cyclization.
Metal-Templated Synthesis of Substituted this compound Analogues (e.g., Copper(II)-Templated Routes)
The template effect relies on a central metal ion to coordinate the donor atoms of the reacting fragments, thereby bringing the reactive ends into proximity and promoting the ring-closing reaction. Copper(II) is a frequently used template ion for the synthesis of polyaza macrocycles due to its strong coordinating ability with nitrogen donor atoms.
While specific examples for the templated synthesis of this compound analogues are not prominently featured in the literature, the strategy has been successfully applied to a wide range of related polyaza macrocycles. For instance, new copper(II) complexes of pentaaza non-macrocyclic ligands and dinuclear copper(II) complexes of bis(macrocyclic) ligands have been selectively prepared through the reaction of a metal ion, a polyamine, ethylenediamine, and formaldehyde. mdpi.com This demonstrates the power of metal-templated reactions to direct the outcome of complex condensations. The general principle involves the condensation of a polyamine with a dicarbonyl compound in the presence of a metal salt, such as copper(II) perchlorate (B79767) or acetate (B1210297). The resulting macrocyclic complex can then be demetalated if the free ligand is desired. This methodology is particularly useful for producing macrocycles that might otherwise be difficult to obtain through high-dilution techniques.
Derivatization and Functionalization of the this compound Core
The modification of the this compound backbone is a key area of research, enabling the development of ligands with enhanced or specialized functions. These modifications can range from the addition of simple alkyl or hydroxyethyl (B10761427) arms to the incorporation of complex redox-active or chromophoric units.
Synthesis of Pendant-Arm Derivatives
Pendant-arm derivatives of polyaza macrocycles are of significant interest as they can enhance the kinetic and thermodynamic stability of the resulting metal complexes and can introduce additional coordination sites or functional groups.
A notable example is the synthesis of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane . An improved synthetic method for this compound involves the reaction of 1,4,7,10,13-pentaazacyclopentadecane with ethylene (B1197577) oxide in ethanol (B145695) at room temperature, in the absence of light, over an eight-day period, affording the pure product in a 78% yield. researchgate.net This method is a significant improvement over previous reports that used water as a solvent and resulted in a product contaminated with partially hydroxyethylated compounds. researchgate.net
| Starting Material | Reagent | Solvent | Reaction Time | Yield | Reference |
| 1,4,7,10,13-Pentaazacyclopentadecane | Ethylene oxide | Ethanol | 8 days | 78% | researchgate.net |
Another important pendant-arm derivative is 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine . This hexaamine macrocycle, which contains five secondary amine groups within the ring and a primary amine as a pendant group, is prepared through a copper(II)-templated synthesis. The process begins with the reaction of 3,6,9-triazaundecan-1,11-diamine, formaldehyde, and nitroethane in the presence of copper(II). This step yields the copper(II) complex of the nitro-substituted macrocycle, 15-methyl-15-nitro-1,4,7,10,13-pentaazacyclohexadecane. Subsequent reduction of the nitro group to an amine is achieved using zinc and aqueous acid. This templated approach is crucial for achieving the desired macrocyclic product.
Introduction of Redox-Active or Functional Groups
The introduction of redox-active or other functional groups onto the this compound skeleton allows for the development of responsive ligands and complexes. These functionalities can participate in electron transfer reactions or act as sensors.
The synthesis of nitro-substituted derivatives is a key strategy for introducing redox-active centers. As seen in the synthesis of the aforementioned 15-methyl-15-amino derivative, a nitro group can be incorporated during the macrocyclization step and later converted to an amino group. The strong electron-withdrawing nature of the nitro group can also be utilized to influence the electronic properties of the macrocycle and its metal complexes. uni-rostock.de
| Precursor | Protecting Groups | Cyclizing Agent | Yield (Cyclization) | Overall Yield | Reference |
| Tetraethylenepentamine | COCF3/DDE (primary amines), Boc (secondary amines) | Malonic acid | 44% | 33% | acs.org |
These synthetic methodologies provide access to a diverse range of functionalized this compound derivatives, paving the way for the development of novel ligands with tailored properties for various chemical and biomedical applications.
Coordination Chemistry of 1,4,7,10,13 Pentaazacyclohexadecane and Its Analogues
Fundamental Principles of Macrocyclic Coordination
The unique properties of macrocyclic ligands, such as 1,4,7,10,13-pentaazacyclohexadecane, in forming stable metal complexes are governed by a set of key principles. These principles explain the enhanced stability and specific electronic properties observed in these compounds.
The Macrocyclic Effect in Complex Stability
The macrocyclic effect describes the remarkably high stability of metal complexes formed with macrocyclic ligands compared to their analogous open-chain counterparts. numberanalytics.com This enhanced stability is a cornerstone of macrocyclic chemistry and arises from favorable thermodynamic contributions. numberanalytics.comillinois.edu
Several factors contribute to the macrocyclic effect. A crucial element is the "preorganization" of the macrocyclic ligand. numberanalytics.com This means the ligand's structure is already arranged in a way that is suitable for binding to a metal ion, which minimizes the energy required for complex formation. numberanalytics.com
From a thermodynamic perspective, the macrocyclic effect is influenced by both enthalpy and entropy changes during complexation. The entropic contribution is generally favorable because the formation of a complex with a single macrocyclic ligand leads to a smaller decrease in entropy compared to complexation with multiple smaller, acyclic ligands. numberanalytics.com Enthalpic contributions are also significant, stemming from factors like the inductive effects of the nitrogen donor atoms within the ring and any pre-existing strain in the macrocycle that is relieved upon coordination. illinois.edu
Ligand Field Theory Considerations for Azamacrocycles
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of coordination complexes, including those formed with azamacrocycles. wikipedia.orgbritannica.com LFT is an extension of molecular orbital theory and considers the interactions between the metal ion's d-orbitals and the orbitals of the surrounding ligands. wikipedia.org
When a metal ion is surrounded by the nitrogen donor atoms of an azamacrocycle, the degeneracy of the metal's d-orbitals is lifted. britannica.com This means that the d-orbitals split into different energy levels. The specific pattern and energy difference of this splitting depend on the geometry of the coordination complex (e.g., octahedral, tetrahedral). libretexts.orgyoutube.com
For azamacrocycles, the nitrogen atoms act as σ-donors, donating a lone pair of electrons to the metal center. This interaction raises the energy of the metal's d-orbitals. libretexts.org The strength of the ligand field created by the azamacrocycle influences the magnitude of the d-orbital splitting. Macrocyclic ligands often generate a stronger ligand field compared to their open-chain analogues, which can be attributed to the fixed and optimal positioning of the donor atoms around the metal ion. illinois.edu
This strong ligand field can lead to distinct magnetic and spectroscopic properties. For instance, it can favor low-spin electronic configurations, where electrons pair up in the lower energy d-orbitals before occupying the higher energy ones. youtube.com The energy of the d-d electronic transitions, which often fall in the visible region of the electromagnetic spectrum, is also directly related to the ligand field splitting energy. youtube.comrsc.org
Coordination Modes and Geometries
The versatility of this compound and its derivatives as ligands is evident in the variety of ways they can coordinate to metal ions, leading to different geometries and coordination numbers.
Pentadentate Coordination of this compound
The parent macrocycle, this compound, typically acts as a pentadentate ligand, meaning it binds to a metal ion through all five of its nitrogen donor atoms. This mode of coordination is common in its complexes with various transition metals.
In some instances, the five nitrogen atoms of the macrocycle coordinate to the metal ion in a single plane, leaving two axial positions available for other ligands, such as solvent molecules or counter-ions. This can result in a distorted octahedral geometry. For example, in a nickel(II) perchlorate (B79767) complex, the five nitrogen atoms of the macrocycle and an oxygen atom from a perchlorate anion coordinate to the nickel center, creating a distorted octahedral N5O coordination sphere. researchgate.net
Alternatively, the five nitrogen atoms can arrange themselves in a way that leads to a distorted trigonal-bipyramidal geometry. This has been observed in a cobalt(II) complex with a pentamethylated derivative of 1,4,7,10,13-pentaazacyclopentadecane (B1330191). researchgate.net
The stability and structure of these pentadentate complexes are influenced by the size of the metal ion and the electronic interactions between the metal and the five nitrogen donors.
Sexidentate Coordination and Beyond for Functionalized Ligands
The coordination capabilities of the this compound framework can be expanded by introducing functional groups onto the macrocyclic ring. These appended arms can contain additional donor atoms, allowing the ligand to bind to a metal ion in a sexidentate (six-coordinate) or even higher coordination mode.
A notable example is the ligand 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, which possesses a primary amine group attached to the macrocyclic ring. This ligand can act as a sexidentate hexaamine, forming inert octahedral complexes with metal ions like cobalt(III), chromium(III), and iron(III). researchgate.net In the cobalt(III) complex, all five nitrogen atoms of the macrocyclic ring and the nitrogen of the pendant primary amine group are bound to the metal center. researchgate.net
Another strategy involves attaching pendant arms with different types of donor atoms, such as hydroxyl or carboxylate groups. For instance, 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane has been synthesized, featuring five pendant hydroxyl groups. rsc.org In complexes with large metal ions like barium(II) and strontium(II), this ligand can be ten-coordinate, with both the five nitrogen atoms of the ring and the five oxygen atoms of the hydroxyl groups binding to the metal. rsc.org In the case of a cadmium(II) complex, a six-coordinate trigonal prismatic geometry is proposed, involving three non-adjacent nitrogen atoms and their associated pendant hydroxyl groups. rsc.org
These functionalized macrocycles demonstrate how the basic this compound structure can be modified to create ligands with higher denticity and specific coordination preferences, leading to a rich and diverse coordination chemistry.
Chelate Ring Conformations (e.g., 5, 6, 5 arrangements)
For this compound, coordination to a metal ion typically results in the formation of five-membered chelate rings. These rings, composed of the metal, two nitrogen atoms, and two carbon atoms (M-N-C-C-N), are generally stable. The conformation of these five-membered rings is often described as a "gauche" or "envelope" form. In the structure of a nickel(II) complex of 1,4,7,10,13-pentaazacyclopentadecane, all five five-membered chelate rings adopt a stable gauche conformation. researchgate.net
The arrangement of these chelate rings around the metal center can be described by a sequence of numbers representing the number of atoms in each ring. For a pentadentate macrocycle forming exclusively five-membered rings, this would be a (5,5,5,5,5) arrangement.
In functionalized or larger macrocycles, six-membered or even larger chelate rings can be present. For example, in a cobalt(II) complex with a pentamethylated derivative of a related fifteen-membered macrocycle, the five-membered chelate rings adopt unsymmetrical gauche conformations, while a six-membered ring adopts a chair conformation and another a twist-boat conformation to minimize steric interactions. researchgate.net The specific sequence of chelate ring sizes, such as a (5,6,5) arrangement, can significantly influence the stability and properties of the metal complex. The stability of complexes with different chelate ring sequences has been a subject of study, for instance, comparing complexes of cyclam (1,4,8,11-tetraazacyclotetradecane) with its isomer isocyclam (1,4,7,11-tetraazacyclotetradecane), which have different arrangements of five- and six-membered chelate rings. rsc.org
Metal Ion Complexation Studies
The versatile macrocyclic ligand this compound and its derivatives have been the subject of extensive research in coordination chemistry, particularly concerning their complexation with various metal ions. These studies have revealed a rich diversity in the resulting complex structures, stereochemistry, and electronic properties.
Cobalt Complexes of this compound
The coordination of cobalt ions with this compound ( acs.organeN₅) has been a significant area of investigation, leading to the characterization of various octahedral complexes with interesting structural and electronic features.
Formation of Cobalt(III) Octahedral Complexes
Cobalt(III) readily forms stable octahedral complexes with polyamine macrocyclic ligands like this compound. In these complexes, the cobalt ion is typically coordinated to all five nitrogen atoms of the macrocycle and an additional ligand, such as a halide or a solvent molecule, to complete the octahedral geometry. The formation of these complexes is often achieved through the reaction of a cobalt(II) salt with the macrocycle, followed by oxidation to the more inert cobalt(III) state. The resulting complexes exhibit a distorted octahedral geometry. nih.gov The stability of these cobalt(III) macrocyclic complexes is a hallmark of the macrocyclic effect, which enhances the thermodynamic stability of the complex compared to analogous open-chain ligand complexes.
The synthesis of these complexes can be influenced by the reaction conditions and the nature of the ancillary ligands present. For instance, the synthesis of cobalt(III) complexes with related tetraazamacrocycles has shown that the ring size of the macrocycle can influence the ligand field parameters. capes.gov.br
Stereoisomerism and Diastereoisomers (e.g., meso-syn configuration, chiral N atoms)
The coordination of this compound to a cobalt(III) center can result in the formation of multiple stereoisomers. This isomerism arises from the relative arrangement of the macrocyclic ligand around the metal ion and the chirality of the coordinated secondary nitrogen atoms.
The existence of these diastereoisomers is often confirmed through techniques like X-ray crystallography and NMR spectroscopy. The interconversion between different isomers can sometimes be observed, and the relative stability of each isomer is influenced by steric interactions within the complex and the nature of the solvent.
Redox Properties and Spin States of Cobalt Complexes
The redox behavior of cobalt complexes with this compound and its analogues is a key area of study. These complexes can often be reversibly oxidized and reduced, cycling between Co(III), Co(II), and sometimes even Co(I) oxidation states. The formal reduction potentials of these couples are sensitive to the ligand environment, including the macrocyclic ring size and the nature of any axial ligands.
Cobalt(III) complexes with saturated polyamine ligands are typically low-spin, with a (t₂g)⁶ electron configuration in an octahedral field. This results in diamagnetic complexes. In contrast, cobalt(II) complexes can be either high-spin or low-spin, depending on the ligand field strength. For some macrocyclic cobalt(II) complexes, a distorted trigonal-bipyramidal geometry has been observed. researchgate.net The spin state of the cobalt(II) ion has a significant impact on the complex's magnetic properties and reactivity.
Nickel Complexes of this compound-14,16-dione and Derivatives
The introduction of oxo groups into the macrocyclic framework, as in this compound-14,16-dione, modifies the ligand's electronic properties and its coordination behavior with metal ions like nickel.
High-Spin Nickel(II) and Low-Spin Nickel(III) Coordination
Nickel(II) complexes with macrocyclic ligands can exist in either a high-spin (paramagnetic) or low-spin (diamagnetic) state, often depending on the coordination geometry and ligand field strength. With ligands like this compound-14,16-dione, nickel(II) can form complexes with varying coordination numbers and geometries. For instance, high-spin nickel(II) is often found in octahedral or tetragonally distorted six-coordinate environments, while low-spin nickel(II) typically adopts a square-planar four-coordinate geometry. nih.gov The presence of the dione (B5365651) functionality can influence the ligand field, potentially favoring one spin state over the other.
Furthermore, the oxidation of the nickel(II) complex can lead to the formation of a nickel(III) species. Nickel(III) complexes are less common but can be stabilized by certain macrocyclic ligands. These complexes are typically low-spin (d⁷) and exhibit interesting electronic and magnetic properties. acs.org The presence of the fifth nitrogen donor in the this compound backbone can influence the properties of the resulting nickel(III) complex when compared to analogous tetraaza macrocyclic complexes. rsc.org The study of these high- and low-spin nickel complexes provides valuable insights into the electronic structure and reactivity of nickel in different oxidation states and coordination environments. acs.org
Reactivity with Organic Substrates (e.g., methyl coenzyme M derivatives)
The reactivity of nickel complexes with organic substrates, particularly those involving methyl coenzyme M (CH₃–S-CoM), is a significant area of study due to its relevance to the activity of methyl-coenzyme M reductase (MCR). This enzyme is crucial for both the formation of methane (B114726) in methanogenic archaea and the anaerobic oxidation of methane. The active site of MCR contains coenzyme F430, a nickel hydrocorphinoid. nih.govbiorxiv.org
In its active Ni(I) state, the nickel center in MCR is proposed to initiate the homolysis of the C–S bond in methyl-coenzyme M, which leads to the formation of a methyl radical. This radical then abstracts a hydrogen atom from coenzyme B (HS-CoB) to produce methane and a heterodisulfide (CoM-S–S-CoB). biorxiv.org The reverse of this reaction is central to the anaerobic oxidation of methane. biorxiv.org
Studies on MCR have revealed that the enzyme can form binary complexes with both methyl-SCoM and HS-CoB. However, only the MCR·methyl-SCoM complex is productive, while the MCR·HS-CoB complex is inhibitory. nih.gov The binding of methyl-SCoM to the enzyme is a critical first step, inducing conformational changes that facilitate the subsequent binding of HS-CoB to form a productive ternary complex. nih.gov The rate constants for each step in this ordered ternary complex mechanism have been determined through pre-steady-state kinetic studies. nih.gov
Spectroscopic and computational studies suggest that both methyl-SCoM and the product CoMSSCoB bind to the active Ni(I) state of MCR through their sulfonate groups, resulting in a hexacoordinate Ni(I)-N/O complex. biorxiv.org This mode of binding is in contrast to earlier proposals of a direct Ni(I)-thioether or Ni(I)-disulfide interaction. The sulfonate-binding model helps to resolve the conundrum of the long distance (>6 Å) between the thiol groups of the two coenzymes in crystal structures, suggesting that the reaction may proceed through long-range electron transfer. biorxiv.org The Ni(I) state of MCR exhibits a characteristic absorbance at 385 nm, which shifts upon oxidation to Ni(II) or Ni(III). biorxiv.orgnih.gov
Influence of Ligand Substitution and Solvent on Coordination Mode
The coordination environment around a central metal ion is significantly influenced by the nature of the ligands and the surrounding solvent. These factors dictate the resulting geometry and reactivity of the complex.
Ligand Substitution:
Ligand substitution reactions involve the replacement of one ligand by another. The mechanism of these reactions can be associative, dissociative, or interchange. In square planar complexes, the trans effect is a significant factor, where certain ligands increase the rate of substitution of the ligand positioned trans to them. libretexts.org This effect is attributed to electronic factors. libretexts.org In octahedral complexes, a similar, though often less pronounced, trans influence can affect ground-state properties like bond lengths. libretexts.org The cis effect, where a ligand influences the lability of a cis-positioned ligand, is more commonly observed in octahedral complexes. libretexts.org
The stability of a complex is a thermodynamic property, while its lability is a kinetic property. For instance, the [Ni(CN)₄]²⁻ complex is thermodynamically very stable but kinetically labile, meaning it rapidly exchanges its ligands. libretexts.org Conversely, [Co(NH₃)₆]³⁺ is thermodynamically unstable in acidic solution but kinetically inert, hydrolyzing very slowly. libretexts.org
For octahedral complexes, those with high crystal field stabilization energy (CFSE), such as Cr³⁺, tend to be kinetically inert. In contrast, ions with electrons in the higher energy eg orbitals, like Cu²⁺, are generally more labile. libretexts.org
Solvent Effects:
The solvent can play a crucial role in the coordination mode of a metal complex. In some cases, solvent molecules can directly coordinate to the metal center. For example, in the structure of (1,4,7,10,13-Pentaazacyclopentadecane-N¹,N⁴,N¹⁰,N¹³)(perchlorato-O)nickel(II) perchlorate, a perchlorate anion coordinates to the nickel(II) center, resulting in a distorted octahedral N₅O coordination geometry. researchgate.net The five nitrogen atoms of the macrocycle and one oxygen atom from the perchlorate ion form the coordination sphere. researchgate.net
Computational studies have shown that implicit solvent models can influence calculated properties. For instance, in studies of copper-containing macrocycle complexes, the inclusion of an implicit solvent model consistently decreases the calculated T₁ values, which are a measure of the multireference character of the wavefunction. nih.gov
Copper Complexes of this compound Derivatives
The coordination chemistry of copper with derivatives of this compound and related macrocycles is rich and varied, leading to complexes with diverse geometries and electronic properties.
Coordination Geometry and Electronic Structure
Copper(II) complexes with derivatives of pentaaza and tetraaza macrocycles can adopt a range of coordination geometries, including distorted octahedral, square pyramidal, and square planar. The specific geometry is influenced by the ligand structure, including the nature of any pendant arms, and the presence of coordinating anions.
For example, the copper(II) complex with 1-propylamino-4-acetato-1,4,7-triazacyclononane can form a distorted square pyramidal or square planar geometry. rsc.org In some cases, weak interactions with a perchlorate anion can lead to a tetragonally elongated octahedral geometry. rsc.org The formation of five-membered chelate rings upon coordination of pendant arms contributes to the distortion from ideal geometries. rsc.org
In another example, the reaction of copper(II) perchlorate with the hydrochloride salt of 3,6,9,15-tetra-azabicyclo[9.3.1]penta-deca-1,11,13-triene results in a five-coordinate copper(II) complex where the metal is ligated by the four nitrogen atoms of the macrocycle and a chloride ion. researchgate.net
The electronic structure of these complexes is consistent with a d⁹ configuration for Cu(II), typically with one unpaired electron. nih.gov Electronic spectra of these complexes show d-d transitions and charge transfer bands. For instance, a series of heteroleptic copper(II) complexes with a chalcone (B49325) derivative and various bipyridine or phenanthroline ligands exhibit d-d transitions in the range of 518–557 nm in the solid state. nih.gov
Redox Behavior of Copper(II) Complexes
Electrochemical studies of the five-coordinate complex [L¹CuIICl]⁺ (where L¹ is 3,6,9,15-tetra-azabicyclo[9.3.1]penta-deca-1,11,13-triene) show a quasi-reversible Cu(II)/Cu(I) redox process in the absence of excess chloride. researchgate.net However, in the presence of higher concentrations of chloride, the chemical irreversibility of this couple increases. researchgate.net
The nature of the donor atoms in the macrocyclic ligand has a pronounced effect on the redox potential. For instance, the reduction of Cu(II) to Cu(I) is generally facilitated by ligands containing a mix of unsaturated nitrogen and thioether sulfur atoms. nih.gov This is because Cu(II) has a preference for amine nitrogen, while Cu(I) prefers thioether sulfur coordination. nih.gov Computational methods, such as density functional theory (DFT), can be used to calculate the redox potentials of these complexes. nih.gov
Complexes with Other Transition Metals (Cr, Fe, Zn, Cd, Pb, Tc, Re, Ru, Ba, Sr)
Pentaaza and related macrocyclic ligands form stable complexes with a wide range of other transition metals, as well as some main group and alkaline earth metals. The coordination chemistry of these complexes is diverse, with the metal ion and ligand structure dictating the resulting geometry and properties.
For instance, the fifteen-membered N₅ macrocycle 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) has been shown to form complexes with Co(II), Zn(II), Cd(II), and Pb(II). rsc.org The stability constants for these complexes in aqueous solution have been determined, with the Cu(II) complex showing the highest stability. rsc.org Gas-phase ab initio modeling and NMR studies suggest that the Ba(II) and Sr(II) complexes of phec15 are ten-coordinate, with an approximately pentagonal prismatic structure. rsc.org The Cd(II) complex is proposed to be six-coordinate with a trigonal prismatic N₃O₃ donor set. rsc.org
Chromium(III) and Iron(III) Octahedral Complexes
Chromium(III) Complexes:
Chromium(III) complexes are predominantly found in octahedral coordination environments. researchgate.net This preference for octahedral geometry is due to the d³ electronic configuration of Cr(III), which results in a significant crystal field stabilization energy in an octahedral field. These complexes are often kinetically inert. nih.gov
The reaction of anhydrous chromium(III) chloride with cross-bridged tetraazamacrocycles, such as derivatives of cyclam and cyclen, yields dichloro-chromium(III) complexes. nih.gov X-ray crystallography reveals that these complexes have a distorted octahedral geometry, with the macrocycle adopting a cis-V configuration. nih.gov The electronic absorption spectra of these complexes show characteristic d-d transitions. nih.gov For example, chlorohydroxo(4,11-dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane)chromium(III) chloride exhibits absorption maxima at 583 nm, 431 nm, and 369 nm in acetonitrile (B52724). nih.gov
Mono-alkynyl chromium(III) complexes supported by a tetraazamacrocycle have also been synthesized. rsc.org These complexes also adopt a pseudo-octahedral geometry with a trans-stereochemistry. rsc.org
Iron(III) Complexes:
Iron(III) also commonly forms octahedral complexes. A novel dinuclear Fe(III) complex, Fe₂(Phen)₄(Succinate)₂(μ-O)₉, where Phen is 1,10-phenanthroline (B135089) and Succinate (B1194679) is the succinate dianion, has been synthesized and characterized. mdpi.com X-ray diffraction revealed that the complex crystallizes in a monoclinic system. mdpi.com The coordination environment around each iron(III) center is likely octahedral, formed by the phenanthroline, succinate, and bridging oxo ligands. The presence of both weak-field (succinate) and strong-field (phenanthroline) ligands results in a low-spin state for the iron(III) centers. mdpi.com
A heterodinuclear Fe(III)Zn(II) complex has been synthesized with a functionalized derivative of 6-amino-6-methylperhydro-1,4-diazepine. researchgate.net
Interactive Data Table of Research Findings
| Section | Key Finding |
| 3.3.2.2 | The active Ni(I) state in methyl-coenzyme M reductase (MCR) is proposed to initiate the homolysis of the C–S bond in methyl-coenzyme M. biorxiv.org |
| 3.3.2.2 | MCR follows a strictly ordered ternary complex mechanism where methyl-SCoM binds first. nih.gov |
| 3.3.2.3 | Ligand substitution in square planar complexes is influenced by the trans effect, while the cis effect is more common in octahedral complexes. libretexts.org |
| 3.3.2.3 | A perchlorate anion can coordinate to a nickel(II) pentaaza macrocyclic complex, leading to a distorted octahedral N₅O geometry. researchgate.net |
| 3.3.3.1 | Copper(II) complexes with derivatives of aza-macrocycles can adopt distorted octahedral, square pyramidal, or square planar geometries. rsc.org |
| 3.3.3.2 | The Cu(II)/Cu(I) redox potential is influenced by the nature of the donor atoms, with a mix of nitrogen and sulfur donors facilitating the reduction of Cu(II). nih.gov |
| 3.3.4.1 | Chromium(III) complexes with cross-bridged tetraazamacrocycles exhibit a distorted octahedral geometry. nih.gov |
| 3.3.4.1 | A dinuclear Fe(III) complex with 1,10-phenanthroline and succinate ligands has been shown to have a low-spin state. mdpi.com |
Zinc(II) and Cadmium(II) Complexation
The complexation of Zinc(II) and Cadmium(II) by pentaazamacrocyclic ligands has been investigated to understand the factors governing stability and structure. Studies on the five-armed pendant donor macrocycle, 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15), a derivative of the acs.organeN₅ analogue, have yielded specific stability constants. rsc.org
Potentiometric titrations in aqueous solution have determined the stability constants (log K) for the [M(phec15)]²⁺ complexes. For Zn(II), the log K value is 8.47, while the complex with the larger Cd(II) ion is significantly more stable, with a log K value of 12.57. rsc.org This highlights the ligand's preference for cadmium over zinc. Further research has also led to the preparation of new cadmium(II) complexes with the parent macrocycle, 1,4,7,10,13-pentaazacyclopentadecane. researchgate.net
Modeling and spectroscopic analyses suggest that the coordination geometry is highly dependent on the metal ion. Gas phase ab initio modelling and ¹³C{¹H} NMR spectra indicate that the [Cd(phec15)]²⁺ complex is most likely six-coordinate, adopting an approximately trigonal prismatic geometry. This structure arises from the coordination of three non-adjacent nitrogen atoms from the macrocyclic ring and their associated pendant hydroxyl groups, forming an N₃O₃ donor set. rsc.org
Table 1: Stability Constants for phec15 Complexes
| Metal Ion | log(K) |
|---|---|
| Co(II) | 7.45 |
| Cu(II) | 14.69 |
| Zn(II) | 8.47 |
| Cd(II) | 12.57 |
| Pb(II) | 10.35 |
Data sourced from potentiometric titration of 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15). rsc.org
Lanthanide(III) Complexation
The chelation of lanthanide ions is of significant interest for applications in medical imaging and therapy. The thermodynamic and kinetic properties of lanthanide complexes with carboxylated derivatives of pentaaza macrocycles have been a key area of research. Specifically, the ligand 1,4,7,10,13-pentaazacyclopentadecane-N,N',N'',N''',N''''-pentaacetic acid (PEPA), a derivative of the acs.organeN₅ analogue, has been studied for its ability to form stable complexes with lanthanide(III) ions. acs.orgtum.de These studies are crucial for developing stable chelates for use in vivo. unipd.it While detailed stability constants for the full lanthanide series with PEPA are part of ongoing research, the focus remains on creating highly stable complexes suitable for demanding biological environments. acs.org
Radiometal Complexation (e.g., Tc-99m, Re)
The development of radiopharmaceuticals often relies on macrocyclic chelators to securely bind radiometals like Technetium-99m (Tc-99m) and Rhenium (Re). While aza-macrocycles are a cornerstone of this field, specific studies detailing the complexation of Tc-99m and Re with this compound or its direct analogues are not extensively covered in available research. acs.orgnih.gov
The broader field heavily utilizes other macrocycles, such as 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA), for chelating therapeutic radionuclides. tum.de The principles derived from the study of these related systems inform the potential design and application of pentaaza-based ligands for radiometal binding. The constrained and rigid topologies offered by cross-bridged tetraazamacrocycles, for instance, have been shown to impart excellent kinetic stability to their metal complexes, a critical feature for in vivo applications. acs.org
Alkaline Earth Metal Complexation (e.g., Ba(II), Sr(II))
The interaction of pentaazamacrocycles with alkaline earth metals such as Barium(II) and Strontium(II) has been explored through computational and spectroscopic methods. Gas phase ab initio modelling of complexes with the derivatized analogue 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) predicts that both [Ba(phec15)]²⁺ and [Sr(phec15)]²⁺ are ten-coordinate. rsc.org
The predicted structure is an approximately pentagonal prismatic geometry. In this arrangement, the five nitrogen atoms of the macrocycle and the five oxygen atoms of the pendant hydroxyl groups coordinate to the metal ion. The plane formed by the five oxygen atoms is rotated relative to the plane of the nitrogen atoms, which can occur in a clockwise or anticlockwise direction, giving rise to Λ and Δ enantiomeric forms. rsc.org This detailed structural prediction underscores the capacity of these flexible ligands to encapsulate large metal ions like Ba(II) and Sr(II). The formation of stable superoxide (B77818) compounds with strontium and barium is also a known aspect of their chemistry. acs.org
Structural Characterization and Spectroscopic Analysis of Complexes
X-ray Diffraction Studies of Solid-State Structures
Single-crystal X-ray diffraction provides definitive proof of a complex's solid-state structure, including coordination geometry, bond lengths, and bond angles. This technique has been successfully applied to several complexes of substituted acs.organeN₅ analogues.
For instance, the crystal structure of a manganese complex with a C-substituted macrocycle, [Mn(2,2,3,3-Me₄ acs.organeN₅)Cl₂], has been determined. The analysis revealed that the Mn(II) ion is coordinated in a pentagonal bipyramidal array. The five nitrogen atoms of the macrocycle lie in a plane with the central manganese ion, while two chloro ligands occupy the axial positions. acs.org
Similarly, the structure of a cobalt(II) complex with an N-substituted macrocycle, (1,4,7,10,13-Pentamethyl-1,4,7,10,13-pentaazacyclopentadecane-κ⁵N)cobalt(II) perchlorate, was solved. This complex exhibits a significantly distorted trigonal–bipyramidal coordination geometry. researchgate.net These studies provide concrete evidence of how the pentaaza macrocyclic framework adapts to different metal ions and substitution patterns.
Table 2: Crystallographic Data for Selected Pentaazamacrocycle Complexes
| Compound | Co(Me₅PACP)₂ researchgate.net | [Mn(Me₄ acs.organeN₅)Cl₂] acs.org |
|---|---|---|
| Formula | Co(C₁₅H₃₅N₅)₂ | MnC₁₄H₃₃N₅Cl₂·C₂H₅OH |
| Crystal System | Monoclinic | Triclinic |
| Space Group | Cc | P-1 |
| a (Å) | 16.190(8) | 9.941(2) |
| b (Å) | 12.678(7) | 11.190(2) |
| c (Å) | 13.197(6) | 11.613(2) |
| β (°) / α, γ (°) | β = 100.52(8) | α = 92.56(1), β = 104.99(1), γ = 101.46(1) |
| Coordination Geometry | Distorted Trigonal-Bipyramidal | Pentagonal Bipyramidal |
Me₅PACP = 1,4,7,10,13-pentamethyl-1,4,7,10,13-pentaazacyclopentadecane. researchgate.net Me₄ acs.organeN₅ = 2,2,3,3-tetramethyl-1,4,7,10,13-pentaazacyclopentadecane. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the structure and dynamics of these complexes in solution. Variable temperature ¹³C{¹H} NMR spectra have been particularly insightful for characterizing the complexes of Ba(II), Sr(II), and Cd(II) with the derivatized ligand phec15. rsc.org
These NMR studies support the structural predictions made by computational modeling. For the [Ba(phec15)]²⁺ complex, a complete lineshape analysis of the variable temperature spectra allowed for the determination of kinetic parameters for the intramolecular exchange between its Λ and Δ enantiomeric forms. The calculated parameters were: k = (4.0 ± 0.3) × 10⁴ s⁻¹, ΔH‡ = 45.4 ± 2.2 kJ mol⁻¹, and ΔS‡ = -4.5 ± 8.5 J K⁻¹ mol⁻¹. rsc.org
Furthermore, ¹³C{¹H} NMR spectra were used to infer that the [Cd(phec15)]²⁺ complex likely has a six-coordinate structure in solution. rsc.org In a different study, the proton NMR relaxation enhancement of water by a Mn(II) complex of acs.organeN₅ was measured to be 2.3 mM⁻¹s⁻¹, which is indicative of one water molecule in the coordination sphere that exchanges rapidly with the bulk solvent. tandfonline.com
Variable Temperature NMR for Intramolecular Dynamics and Exchange
Variable temperature (VT) NMR spectroscopy is a powerful technique for investigating the dynamic processes that occur within molecules, such as conformational changes and exchange processes. In the context of this compound ( nih.govaneN5) and its analogues, VT NMR can provide valuable insights into the intramolecular dynamics of these macrocycles and their metal complexes.
For instance, in a study of the pentakis(2-hydroxyethyl) derivative of 1,4,7,10,13-pentaazacyclopentadecane, variable temperature 13C{1H} NMR spectra were used to study the intramolecular exchange between the Λ and Δ enantiomeric forms of its barium complex, [Ba(phec15)]2+. rsc.org Complete lineshape analysis of the spectra yielded the kinetic parameters for this process, as detailed in the table below. rsc.org
| Parameter | Value |
| k (298.2 K) | (4.0 ± 0.3) x 10^4 s⁻¹ |
| ΔH‡ | 45.4 ± 2.2 kJ mol⁻¹ |
| ΔS‡ | -4.5 ± 8.5 J K⁻¹ mol⁻¹ |
These data indicate a relatively low activation enthalpy and a small negative activation entropy for the enantiomerization process, suggesting a facile intramolecular rearrangement.
Similarly, VT NMR has been employed to study the intermolecular exchange of ligands in complexes of a tetra-aza macrocycle analogue, 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane (L'). sci-hub.se For the sodium complex, [NaL']+, 23Na NMR spectroscopy was used to determine the kinetics of the monomolecular decomplexation in different solvents. sci-hub.se
| Solvent | k (298.2 K) (s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J K⁻¹ mol⁻¹) |
| Acetonitrile | 78.5 ± 1.0 | 49.2 ± 0.3 | -43.7 ± 0.9 |
| Propylene (B89431) Carbonate | 26.1 ± 0.6 | 57.7 ± 0.4 | -24.0 ± 1.0 |
These findings demonstrate the influence of the solvent on the lability of the complex.
Ligand Conformation and Chelate Ring Inversion
The conformation of macrocyclic ligands like this compound is crucial in determining the geometry and stability of their metal complexes. The flexibility of the macrocyclic ring allows for the formation of various conformers, and the interconversion between these conformers, including chelate ring inversion, is a key aspect of their coordination chemistry.
Computational modeling, specifically ab initio calculations, has been used to predict the gas-phase conformation of the pentakis(2-hydroxyethyl) derivative of nih.govaneN5 (phec15). rsc.org These calculations suggest that the most stable conformation is the trans-I configuration, which is stabilized by hydrogen bonding between the pendant hydroxyl groups. rsc.org Upon complexation with barium and strontium, the ligand is predicted to adopt a pentagonal prismatic structure, giving rise to Λ and Δ enantiomers. rsc.org
The coordination geometry of the parent nih.govaneN5 ligand has been structurally characterized in complexes with several transition metals, including Cr³⁺, Mn³⁺, Fe³⁺, Co³⁺, and Cu²⁺. dntb.gov.ua A geometric factor can be used to quantify the coordination geometry of the ligand in these complexes. dntb.gov.ua
Electron Paramagnetic Resonance (EPR) Spectroscopy
Continuous Wave (CW) and Pulse EPR (ENDOR, HYSCORE) for Paramagnetic Metal Centers
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that is highly sensitive to paramagnetic species, making it an invaluable tool for studying metal complexes with unpaired electrons. Continuous wave (CW) EPR provides information about the g-values and hyperfine couplings, which are characteristic of the electronic structure and the immediate coordination environment of the paramagnetic center. tamu.edu
Advanced pulse EPR techniques, such as Electron Nuclear Double Resonance (ENDOR) and Hyperfine Sublevel Correlation (HYSCORE) spectroscopy, offer higher resolution and can be used to probe the interactions between the unpaired electron and surrounding magnetic nuclei. washington.edursc.org These techniques are particularly useful for identifying and characterizing the hyperfine and nuclear quadrupole interactions of ligand nuclei. washington.edu
For example, HYSCORE spectroscopy has been used to confirm the ligation of a nitrogen atom to a Ti³⁺ center in a monocyclopentadienyl complex. washington.edu In another study, HYSCORE was employed to investigate the interaction of Cu²⁺ ions with the framework of a nanoporous calcium aluminate, providing evidence for the coordination of the copper ions to the material. rsc.org
Determination of Hyperfine and Nuclear Quadrupole Interactions
Hyperfine interactions arise from the coupling between the electron spin and the nuclear spins of nearby atoms. The magnitude of the hyperfine coupling constant is related to the electron spin density at the nucleus and provides information about the localization of the unpaired electron. acs.orgnih.gov Nuclear quadrupole interactions occur for nuclei with a nuclear spin I > 1/2 and can provide further details about the electronic and geometric structure around the nucleus.
EPR spectroscopy, particularly pulse techniques like HYSCORE, can be used to determine these interactions. washington.edu The analysis of the hyperfine coupling constants can reveal the extent of covalency in the metal-ligand bonds and help to map out the distribution of the unpaired electron density. For instance, large ⁵⁹Co hyperfine coupling constants in a cobalt nitrosyl complex indicated that the unpaired electron is largely localized on the cobalt center. acs.org
The determination of hyperfine coupling constants can be aided by theoretical calculations, such as those based on Density Functional Theory (DFT). nih.govresearchgate.netku.dk However, the accuracy of these calculations can be sensitive to the choice of the functional and basis set. researchgate.netku.dk
Electronic Absorption Spectroscopy
Electronic absorption spectroscopy, also known as UV-Vis spectroscopy, is used to study the electronic transitions within a molecule. libretexts.org For transition metal complexes, the absorption bands in the visible and ultraviolet regions of the spectrum typically arise from d-d transitions and charge-transfer (CT) transitions. researchgate.net
The d-d transitions, which involve the excitation of an electron from a lower energy d-orbital to a higher energy d-orbital, are often weak and provide information about the geometry of the metal center. researchgate.net CT transitions, which involve the transfer of an electron from a ligand-based orbital to a metal-based orbital (LMCT) or vice versa (MLCT), are typically much more intense. whiterose.ac.uk
The electronic absorption spectra of complexes of this compound and its analogues are dependent on the metal ion, the ligand, and the solvent. For example, the Cu²⁺ complex of an ethylene (B1197577) cross-bridged pentaazamacrocycle exhibits a d-d absorption band with a maximum at 571 nm. rsc.org The position and intensity of this band can be influenced by factors such as the solvent and the presence of other coordinating species.
In some cases, the electronic absorption spectra of the metal complexes can be relatively featureless, particularly for high-spin Mn(II) complexes where d-d transitions are spin-forbidden. researchgate.net However, upon reaction to form intermediate species, such as peroxomanganese(III) complexes, new absorption bands can appear in the visible region. researchgate.net
Electrochemistry (Cyclic Voltammetry) for Redox Potentials
Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. By scanning the potential of a working electrode and measuring the resulting current, a cyclic voltammogram is obtained, which provides information about the redox potentials and the reversibility of the electron transfer processes.
The redox potentials of metal complexes of this compound and its analogues are influenced by the nature of the macrocyclic ligand and the metal ion. For example, the introduction of an acetate (B1210297) pendant arm to a rigid, bicyclic ligand can modify the redox potentials of the resulting metal complexes compared to the parent ligands. dntb.gov.ua
The redox potentials of a series of manganese(II) complexes with tetradentate 4N ligands were found to be influenced by the electronic properties of the ligand. researchgate.net For instance, the replacement of a pyridylmethyl arm with an N-methylimidazolylmethyl arm, which is a stronger sigma-donor, resulted in a decrease in the Mn(II)/Mn(III) redox potential, making the oxidation of the Mn(II) center more facile. researchgate.net
Thermodynamics and Kinetics of Complex Formation and Exchange Reactions
The formation of a metal complex with a macrocyclic ligand is a dynamic process governed by a delicate balance of thermodynamic and kinetic factors. The stability of the resulting complex is a measure of the strength of the metal-ligand interaction, while the kinetics provide insight into the speed at which the complex is formed and undergoes exchange reactions.
Stability Constants of Metal-1,4,7,10,13-Pentaazacyclohexadecane Complexes
The stability of metal complexes in solution is quantified by the stability constant (or formation constant), which represents the equilibrium constant for the complexation reaction. wikipedia.org High stability constants indicate a strong affinity between the metal ion and the ligand, resulting in a high concentration of the complex at equilibrium. scispace.com For macrocyclic complexes, this stability is often enhanced by the "macrocyclic effect," which is the observation that macrocyclic ligands form more stable complexes than their acyclic analogues. wikipedia.org
Table 1: Stability Constants (log K) for Metal Complexes with 1,4,7,10,13-pentakis(2-hydroxyethyl)-1,4,7,10,13-pentaazacyclopentadecane (phec15) in Aqueous Solution libretexts.org
| Metal Ion | log K (± error) |
| Co(II) | 7.45 (± 0.03) |
| Cu(II) | 14.69 (± 0.02) |
| Zn(II) | 8.47 (± 0.01) |
| Cd(II) | 12.57 (± 0.03) |
| Pb(II) | 10.35 (± 0.03) |
| Determined by potentiometric titration at I = 0.1 mol dm⁻³ NEt₄ClO₄. |
The data reveals a high stability for the Cu(II) complex, which is consistent with the Irving-Williams series and the favorable fit of the Cu(II) ion within the macrocyclic cavity.
Ligand Exchange and Metal Exchange Kinetics
The kinetic properties of macrocyclic complexes are as crucial as their thermodynamic stability, dictating the rates at which they form and dissociate. Ligand exchange involves the substitution of a coordinated ligand with another from the surrounding solution, while metal exchange entails the replacement of the central metal ion. inorgchemres.org These processes are fundamental to understanding the reactivity of these complexes in various chemical and biological systems.
Kinetic studies on macrocyclic complexes often reveal that they are kinetically inert, meaning they undergo ligand and metal exchange reactions very slowly. This inertness is a direct consequence of the macrocyclic effect, where the ligand's structure hinders its dissociation from the metal ion.
For instance, studies on the kinetics of ligand substitution reactions in copper(II) complexes with a tetraaza macrocyclic ligand have shown that the process can be biphasic, with an initial fast step dependent on the incoming ligand concentration, followed by a slower, independent step. sci-hub.se The mechanism of these reactions is often associative, involving the formation of a higher-coordinate intermediate. inorgchemres.org
In the context of pentaaza macrocycles, intramolecular exchange processes have also been observed. For example, variable temperature NMR studies on the [Ba(phec15)]²⁺ complex showed intramolecular exchange between its Λ and Δ enantiomeric forms, with a rate constant of (4.0 ± 0.3) × 10⁴ s⁻¹ and an activation enthalpy of 45.4 ± 2.2 kJ mol⁻¹. libretexts.org This demonstrates the dynamic nature of these complexes in solution.
Solvent Effects on Complex Formation and Reactivity
The solvent plays a critical role in the thermodynamics and kinetics of complex formation. It influences the solvation energies of the metal ion and the ligand, as well as the stability of the transition state in exchange reactions.
Studies on a pendant-arm tetraaza macrocycle, 1,4,7,10-tetrakis(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane, have shown a significant solvent effect on the stability of its alkali-metal complexes. nih.gov The stability of the complexes varied in different solvents like acetonitrile and propylene carbonate, highlighting the importance of solvent-ion and solvent-ligand interactions. nih.gov Weaker donor solvents can lead to different stability trends compared to stronger donor solvents. nih.gov
The kinetics of ligand exchange are also profoundly affected by the solvent. The solvent can participate in the reaction mechanism, either by coordinating to the metal ion in an intermediate step or by influencing the energetics of the transition state. For example, the dissociation of a ligand from a metal complex can be facilitated by a coordinating solvent that can stabilize the resulting coordinatively unsaturated species.
Computational and Theoretical Investigations of 1,4,7,10,13 Pentaazacyclohexadecane Systems
Ab Initio and Density Functional Theory (DFT) Calculations
Ab initio and Density Functional Theory (DFT) are quantum mechanical methods used to model molecular systems. DFT, in particular, has become a standard tool for calculations on metal complexes due to its balance of accuracy and computational cost. researchgate.net These calculations can predict molecular geometries, electronic structures, and reaction energetics. For DFT calculations on metal complexes, the process generally involves selecting an appropriate basis set and an exchange-correlation functional to accurately describe the system's electronic behavior. nih.gov
Specific ab initio or DFT studies detailing the conformational analysis and energetics of the free 1,4,7,10,13-Pentaazacyclohexadecane ligand are not available in the surveyed literature.
However, the general methodology for such an investigation is well-established. Conformational analysis of macrocycles is crucial for understanding their properties and is often a precursor to studying their metal complexes. nih.gov The process involves identifying the various possible three-dimensional arrangements (conformers) of the macrocycle and determining their relative energies.
Computational approaches to identify these conformers include methods like Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode sampling (MTLMOD). nih.gov Once a pool of unique conformers is generated, their geometries are typically optimized, and their energies are calculated using DFT methods to identify the most stable, low-energy structures. nih.gov This analysis is vital as the ligand's conformation often changes upon metal coordination.
While general DFT methods are frequently applied to various metal complexes, researchgate.netnih.gov specific studies featuring the optimized geometry and electronic structure of this compound metal complexes were not found in the search results.
Molecular Dynamics Simulations of Ligand-Metal Interactions
No specific molecular dynamics (MD) simulation studies for ligand-metal interactions involving this compound were identified.
MD simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. youtube.comuiuc.edu For ligand-metal systems, MD simulations can provide a detailed view of the complex's dynamic behavior in solution, including conformational changes, solvent interactions, and the stability of the metal-ligand bonds. uchicago.eduwikipedia.org The process involves setting up a simulation box containing the complex and solvent molecules, then using a force field to calculate the forces between atoms and integrating Newton's equations of motion to simulate their trajectories. youtube.com These simulations can reveal how the macrocycle wraps around a metal ion and the flexibility of the resulting complex.
Ligand Field Theory and Spin State Predictions
There is no specific literature available applying Ligand Field Theory (LFT) to predict the spin states of this compound complexes.
Ligand Field Theory is a theoretical framework that extends from molecular orbital theory to describe the electronic structure and bonding in coordination complexes. youtube.com It focuses on the interactions between the metal d-orbitals and the orbitals of the surrounding ligands. The geometry of the complex dictates how the d-orbitals split in energy, a phenomenon described by the ligand field splitting parameter (Δ). The magnitude of this splitting, along with the energy required for electrons to pair up in the same orbital, determines whether a complex will be high-spin or low-spin. By analyzing the electronic structure, LFT allows for the prediction of magnetic properties and electronic spectra of transition metal complexes.
Advanced Academic Applications of 1,4,7,10,13 Pentaazacyclohexadecane Non Clinical Focus
Materials Science and Recognition
In the realm of materials science, the focus lies in the development of novel materials with specific, tailored properties. The 1,4,7,10,13-pentaazacyclohexadecane scaffold offers a robust and adaptable framework for constructing complex molecular architectures. Its ability to be functionalized at the nitrogen atoms allows for the introduction of specific moieties that can impart desired functionalities, such as targeting capabilities or enhanced binding affinities for particular substrates.
Development of Boron-Containing Macrocycles for Boron Neutron Capture Therapy (BNCT) Agents (Emphasis on Chemical Design and Synthesis)
Boron Neutron Capture Therapy (BNCT) is a targeted radiotherapy that requires the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells. The subsequent irradiation with thermal neutrons leads to a nuclear reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which are effective at killing cancer cells while sparing surrounding healthy tissue. A significant area of research is the design and synthesis of effective boron delivery agents. While clinically used agents exist, there is a continuous effort to develop new carriers with improved tumor selectivity and higher boron content.
The chemical design of BNCT agents based on this compound involves the strategic attachment of boron-rich moieties to the macrocyclic framework. The pentaaza nature of the macrocycle provides multiple sites for functionalization. The general synthetic strategy involves the initial protection of the amine groups of the macrocycle, followed by the attachment of a boron-containing group, and subsequent deprotection.
One conceptual approach, drawing parallels from research on similar, smaller macrocycles like 1,4,7,10,13-pentaazacyclopentadecane (B1330191), involves the synthesis of derivatives bearing phenylboronic acid groups. The synthesis of a hypothetical boronated this compound derivative could proceed as follows:
Protection: The secondary amine protons of this compound are protected using a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group, to prevent unwanted side reactions.
Alkylation: The protected macrocycle is then reacted with a brominated or chlorinated precursor carrying a boronic acid or a carborane cage. For instance, a reaction with 4-(bromomethyl)phenylboronic acid in the presence of a weak base would introduce the boron-containing side arm.
Deprotection: The final step involves the removal of the protecting groups, typically under acidic conditions, to yield the desired boron-functionalized macrocycle.
While specific research exclusively on this compound for BNCT is not extensively documented in publicly available literature, the principles of its synthesis can be extrapolated from studies on analogous compounds. The key is to achieve a high density of boron atoms per molecule while maintaining favorable biodistribution properties.
Table 1: Hypothetical Synthetic Scheme for a Boronated this compound Derivative
| Step | Reactants | Reagents and Conditions | Product |
| 1 | This compound | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O, Triethylamine, Dichloromethane | N¹,N⁴,N⁷,N¹⁰,N¹³-penta(tert-butoxycarbonyl)-1,4,7,10,13-pentaazacyclohexadecane |
| 2 | Protected Macrocycle | 4-(Bromomethyl)phenylboronic acid, Potassium carbonate, Acetonitrile (B52724) | Protected Boronated Macrocycle |
| 3 | Protected Boronated Macrocycle | Trifluoroacetic acid, Dichloromethane | 1-(4-Boronobenzyl)-1,4,7,10,13-pentaazacyclohexadecane |
This table represents a conceptual synthetic pathway based on established chemical principles for similar macrocycles.
Radiopharmaceutical Ligands (Emphasis on Chemical Synthesis and Coordination for Radionuclides)
The development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy is another area where macrocyclic chemistry plays a crucial role. The ability of a ligand to form stable complexes with metallic radionuclides is paramount. The this compound macrocycle, with its five nitrogen donors and a larger cavity compared to more common chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), presents an interesting platform for chelating a variety of radiometals.
The synthesis of this compound-based ligands for radiopharmaceuticals involves modifying the macrocycle to include functional groups that can enhance the stability of the metal complex and allow for conjugation to biomolecules (e.g., peptides, antibodies) for targeted delivery.
A common synthetic modification is the introduction of pendant arms containing coordinating groups like carboxylates, phosphonates, or amides. For instance, the synthesis of a dione (B5365651) derivative, this compound-14,16-dione, has been reported with improved yields. nih.govrsc.org This derivative could serve as a precursor for further functionalization.
The coordination chemistry of this compound with medically relevant radionuclides such as Gallium-68 (⁶⁸Ga) for Positron Emission Tomography (PET) or Lutetium-177 (¹⁷⁷Lu) for radiotherapy is an area of active investigation. The larger size of the macrocycle may offer advantages for complexing larger metal ions.
The synthesis of a radiolabeled complex would typically involve:
Ligand Synthesis: Preparation of the functionalized this compound derivative.
Radiolabeling: Reaction of the ligand with the desired radionuclide under controlled pH and temperature to form the radiometal complex.
Purification and Characterization: Separation of the radiolabeled complex from unchelated radionuclide and characterization to ensure high radiochemical purity and stability.
While direct experimental data on the use of this compound as a radiopharmaceutical ligand is emerging, its structural properties suggest potential for forming stable complexes with a range of radionuclides.
Table 2: Potential Radionuclides for Chelation with this compound Derivatives
| Radionuclide | Application | Rationale for Chelation |
| Gallium-68 (⁶⁸Ga) | PET Imaging | The pentaaza macrocycle could provide a suitable coordination environment for the Ga³⁺ ion, potentially offering different stability and kinetic properties compared to smaller chelators. |
| Lutetium-177 (¹⁷⁷Lu) | Radiotherapy | The larger cavity of the 16-membered ring might be well-suited for the larger Lu³⁺ ion, leading to stable complexes for targeted radiotherapy. |
| Copper-64 (⁶⁴Cu) | PET Imaging & Radiotherapy | The flexible coordination geometry of the macrocycle could accommodate the Cu²⁺ ion, which is used for both imaging and therapy. |
| Actinium-225 (²²⁵Ac) | Targeted Alpha Therapy | The large ionic radius of Ac³⁺ requires a larger chelator, and the 16-membered ring of this macrocycle could be a promising candidate for stable complexation. |
This table outlines the potential utility of this compound derivatives for chelating various medically relevant radionuclides based on their properties and the characteristics of the macrocycle.
Future Research Directions and Emerging Trends
Weaving New Functions: The Design of Novel Functionalized 1,4,7,10,13-Pentaazacyclohexadecane Ligands
The future design of ligands based on this compound is moving towards the incorporation of specific functional groups to impart desired properties to their metal complexes. This involves strategic synthetic approaches to modify the macrocycle's backbone or its nitrogen donors.
One established method for functionalization is the introduction of pendant arms onto the nitrogen atoms of the macrocycle. A notable example is the synthesis of 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, which is achieved through a copper(II)-templated reaction involving 3,6,9-triazaundecan-1,11-diamine, formaldehyde, and nitroethane. This is followed by a reduction step to convert the nitro group to a primary amine. This amine pendant provides an additional coordination site, transforming the ligand into a potentially hexadentate chelator.
Future strategies will likely draw inspiration from the well-developed chemistry of other polyazamacrocycles like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid). The development of bifunctional chelating agents, where the macrocycle is appended with a reactive functional group, is a promising direction. nih.gov This allows for the covalent attachment of the macrocyclic complex to biomolecules or surfaces. For this compound, this could involve the synthesis of derivatives bearing functionalities such as carboxylic acids, alkynes, or azides, enabling their participation in click chemistry reactions for site-specific labeling. nih.govresearchgate.net
Another emerging trend is the rigidification of the macrocyclic framework. The introduction of cross-bridging units, such as an ethylene (B1197577) bridge between non-adjacent nitrogen atoms, can pre-organize the ligand for metal ion binding, leading to complexes with enhanced thermodynamic stability and kinetic inertness. rsc.org This strategy, successfully employed for tetraazamacrocycles, holds significant potential for creating exceptionally stable complexes of this compound for demanding applications.
Furthermore, the synthesis of dione (B5365651) derivatives, such as this compound-14,16-dione, represents another avenue for functionalization. uzh.ch The amide groups in these ligands can influence the electronic properties of the resulting metal complexes and provide sites for further chemical modification.
Expanding the Coordination Sphere: Exploration of New Metal Ion Complexation and Reactivity Pathways
The five nitrogen donors of this compound offer a versatile coordination environment capable of accommodating a wide range of metal ions. While the complexation of some transition metals has been explored, significant opportunities exist in investigating its interactions with other parts of the periodic table and in uncovering novel reactivity patterns.
The known derivative, 15-methyl-1,4,7,10,13-pentaazacyclohexadecan-15-amine, forms stable, inert octahedral complexes with cobalt(III), chromium(III), and iron(III). A key feature of these complexes is the observation of a reversible M(III)/M(II) redox couple, highlighting the potential of these systems in redox-based applications. The redox potentials of such complexes can be fine-tuned by modifying the substituents on the macrocycle, a strategy that is being explored for other polyazamacrocycles to create redox-responsive contrast agents for magnetic resonance imaging (MRI). nih.gov
The larger cavity size of 16-membered macrocycles compared to their smaller counterparts makes them particularly suitable for complexing larger metal ions, such as lanthanides. birmingham.ac.uk The development of lanthanide complexes with functionalized this compound ligands could lead to new luminescent probes or MRI contrast agents. The design of these complexes would focus on optimizing the coordination geometry and the nature of the pendant arms to enhance the desired photophysical or magnetic properties.
Future research will also likely delve into the catalytic reactivity of metal complexes of this compound. The ability of the coordinated metal ion to cycle between different oxidation states is a key requirement for many catalytic processes. The observed reversible redox behavior in its iron and cobalt complexes suggests potential applications in oxidation catalysis. Furthermore, the design of complexes with open coordination sites could facilitate the binding and activation of small molecules, paving the way for catalysts for reactions such as CO2 reduction or oxygen reduction, which are crucial for renewable energy technologies. abechem.com
Illuminating Mechanisms: Advanced Spectroscopic and Computational Approaches
To fully unlock the potential of this compound-based systems, a deep understanding of their structure, dynamics, and reaction mechanisms is essential. Advanced spectroscopic and computational techniques are poised to play a pivotal role in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of these complexes in solution. For paramagnetic complexes, such as those involving many transition metals and lanthanides, specialized NMR techniques are employed. tamu.edunih.govwikipedia.org The analysis of hyperfine shifts in paramagnetic NMR spectra can provide detailed information about the electronic structure and bonding within the complex. nih.gov For instance, variable-temperature NMR studies can be used to probe dynamic processes, such as conformational changes or ligand exchange, as has been demonstrated for related polyazamacrocyclic complexes. rsc.org
Computational methods, particularly Density Functional Theory (DFT), are becoming increasingly indispensable for predicting the structures, properties, and reactivity of metal complexes. researchgate.netnih.gov DFT calculations can be used to model the preferred coordination geometries of this compound with various metal ions, providing insights that can guide synthetic efforts. Furthermore, computational studies can elucidate reaction mechanisms, predict spectroscopic properties, and help in the rational design of new ligands with optimized characteristics. For example, DFT can be used to calculate the redox potentials of the metal complexes, aiding in the design of redox-active systems for specific applications.
The synergy between advanced spectroscopic techniques and high-level computational modeling will be crucial for gaining a comprehensive understanding of the intricate interplay between the macrocyclic ligand, the metal ion, and the surrounding environment, thereby accelerating the development of new functional materials based on this compound.
Beyond the Benchtop: Expansion into Novel Bioinorganic Applications (Non-Clinical) and Catalysis
The unique properties of this compound complexes position them for a range of novel applications in non-clinical bioinorganic chemistry and catalysis. The ability of polyazamacrocycles to form stable and kinetically inert metal complexes is a key attribute for their use in biological systems and as robust catalysts.
In the realm of bioinorganic chemistry, functionalized this compound ligands could be used to develop synthetic models of metalloenzyme active sites. By mimicking the coordination environment of the metal ion in a protein, these small-molecule complexes can provide valuable insights into the mechanisms of biological processes. The pentaaza nature of the ligand allows for the creation of five-coordinate or, with a pendant arm, six-coordinate environments, which are relevant to a variety of metalloproteins.
The development of redox-active complexes of this compound opens up possibilities for their use as sensors for biologically relevant redox species or as catalysts for redox-mediated transformations. The design of bifunctional catalysts, where the macrocyclic complex is combined with another catalytic entity, is another exciting prospect. csic.es
In the field of catalysis, complexes of this compound could find application in a variety of organic transformations. The development of catalysts for environmentally benign processes, such as the hydrogenation of unsaturated substrates or the oxidation of pollutants, is a major research focus. nih.gov The robust nature of macrocyclic complexes makes them attractive candidates for use under demanding catalytic conditions. Furthermore, the incorporation of chiral elements into the macrocyclic framework could lead to the development of asymmetric catalysts for the synthesis of enantiomerically pure compounds.
The exploration of polyazamacrocyclic complexes as catalysts for CO2 and O2 reduction in the context of renewable energy is a rapidly growing field. abechem.com The ability of this compound to stabilize various metal ions in different oxidation states makes its complexes promising candidates for these challenging transformations. Future research will likely focus on the design of catalytic systems with high efficiency, selectivity, and stability.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4,7,10,13-Pentaazacyclohexadecane, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis of macrocyclic polyamines typically involves cyclization reactions. For example, intramolecular cyclization using precursors like diamines or triamines under controlled pH and temperature can yield the macrocycle. Catalytic systems (e.g., iridium catalysts under visible light) or base-mediated nucleophilic substitution (as seen in analogous imidazoquinoxaline syntheses) may enhance efficiency . Reaction optimization via factorial design (e.g., varying solvent polarity, temperature, and stoichiometry) is critical for maximizing yield and minimizing by-products .
Q. How can spectroscopic and crystallographic techniques confirm the macrocyclic structure?
- Methodological Answer :
- NMR Spectroscopy : and NMR can identify proton environments and nitrogen coordination. For instance, downfield shifts in NH protons indicate hydrogen bonding or metal coordination .
- X-ray Crystallography : Single-crystal analysis resolves bond lengths and angles, as demonstrated in structurally related hexaazatricyclo compounds (e.g., bond angle deviations < 3° from ideal geometry) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected m/z ~310–330 for similar macrocycles) .
Q. What are the primary challenges in purifying this compound, and how can they be mitigated?
- Methodological Answer : Macrocyclic compounds often form by-products due to competing oligomerization. Column chromatography with polar stationary phases (e.g., silica gel or alumina) and gradient elution (e.g., methanol/chloroform) can isolate the target compound. Recrystallization in ethanol/water mixtures may further enhance purity .
Advanced Research Questions
Q. How can factorial design be applied to optimize the synthesis of this compound?
- Methodological Answer : A 2 factorial design evaluates variables like temperature (e.g., 25°C vs. 60°C), catalyst loading (0.5–2 mol%), and reaction time (12–48 hrs). Response surface methodology (RSM) identifies interactions between factors, enabling prediction of optimal conditions. For example, higher temperatures may reduce reaction time but increase by-product formation, requiring trade-off analysis .
Q. What strategies resolve contradictions in reported coordination properties of this compound with transition metals?
- Methodological Answer : Discrepancies in stability constants (log K) or selectivity for metal ions (e.g., Cu vs. Ni) may arise from solvent effects or competing ligands. Comparative studies using isothermal titration calorimetry (ITC) and UV-Vis titration under standardized conditions (e.g., ionic strength, pH) can reconcile data. Theoretical modeling (DFT) further validates experimental findings .
Q. How can thermodynamic stability constants of metal complexes be accurately determined?
- Methodological Answer : Potentiometric titration in non-coordinating solvents (e.g., 0.1 M KCl) measures pH-dependent metal-ligand equilibria. Data fitting with software like HyperQuad or SUPERQUAD calculates log K values. For example, stability constants for analogous crown ethers with alkali metals range from log K = 2.5–4.5 .
Q. What experimental approaches assess the compound’s potential in biomedical applications (e.g., drug delivery or imaging)?
- Methodological Answer :
- In Vitro Binding Studies : Fluorescence quenching assays evaluate affinity for biomolecules (e.g., DNA intercalation).
- Cellular Uptake : Confocal microscopy with fluorescently tagged macrocycles quantifies intracellular localization.
- Toxicity Screening : MTT assays on cell lines (e.g., HEK293) determine IC values, ensuring biocompatibility .
Data Analysis and Interpretation
Q. How should researchers address variability in reported biological activity data?
- Methodological Answer : Variability may stem from differences in assay protocols (e.g., incubation time, cell density). Meta-analysis of literature data using tools like RevMan or PRISMA guidelines identifies confounding factors. Dose-response curves with standardized controls (e.g., cisplatin for cytotoxicity) improve reproducibility .
Q. What computational tools predict the host-guest chemistry of this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model interactions with guest molecules (e.g., metal ions, organic dyes). Free energy calculations (MM-PBSA) quantify binding affinities, aligning with experimental ITC data .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
